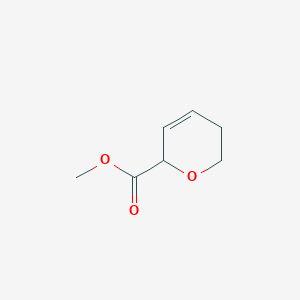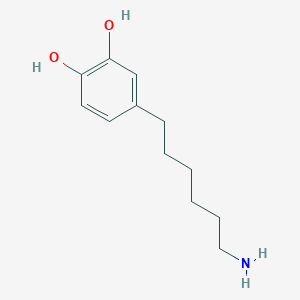
4-(6-Aminohexyl)benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Aminohexyl)benzene-1,2-diol is an organic compound that belongs to the family of phenols. It is commonly known as resorcinol hexylamine. This compound has been extensively studied due to its potential applications in the field of medicine, specifically in the treatment of cancer and other diseases.
Mechanism Of Action
The mechanism of action of 4-(6-Aminohexyl)benzene-1,2-diol is not fully understood. However, it is believed that the compound works by inhibiting the growth and proliferation of cancer cells. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical And Physiological Effects
Studies have shown that 4-(6-Aminohexyl)benzene-1,2-diol has both biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It may also modulate the expression of certain genes that are involved in cancer development. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties.
Advantages And Limitations For Lab Experiments
One advantage of using 4-(6-Aminohexyl)benzene-1,2-diol in lab experiments is its potential as an anticancer agent. It has been shown to exhibit potent anticancer properties against breast cancer cells, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and administration route to minimize toxicity.
Future Directions
There are several future directions for research on 4-(6-Aminohexyl)benzene-1,2-diol. One direction is to investigate its potential applications in the treatment of other types of cancer, such as lung cancer and prostate cancer. Another direction is to explore its potential as a treatment for other diseases, such as Alzheimer's disease and diabetes. Further studies are also needed to determine the optimal dosage and administration route for this compound, as well as its potential side effects.
Synthesis Methods
The synthesis of 4-(6-Aminohexyl)benzene-1,2-diol involves the reaction of resorcinol with hexylamine in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of hexylamine replaces one of the hydroxyl groups of resorcinol. The resulting product is a white crystalline solid that is soluble in water and organic solvents.
Scientific Research Applications
4-(6-Aminohexyl)benzene-1,2-diol has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anticancer properties, specifically against breast cancer cells. Studies have also shown that this compound has potential applications in the treatment of other diseases, such as Alzheimer's disease and diabetes.
properties
CAS RN |
154585-07-6 |
|---|---|
Product Name |
4-(6-Aminohexyl)benzene-1,2-diol |
Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.28 g/mol |
IUPAC Name |
4-(6-aminohexyl)benzene-1,2-diol |
InChI |
InChI=1S/C12H19NO2/c13-8-4-2-1-3-5-10-6-7-11(14)12(15)9-10/h6-7,9,14-15H,1-5,8,13H2 |
InChI Key |
NWIYOMSIPUJBRM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CCCCCCN)O)O |
Canonical SMILES |
C1=CC(=C(C=C1CCCCCCN)O)O |
synonyms |
1,2-Benzenediol,4-(6-aminohexyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



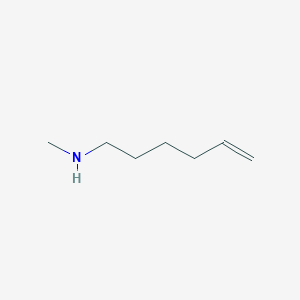
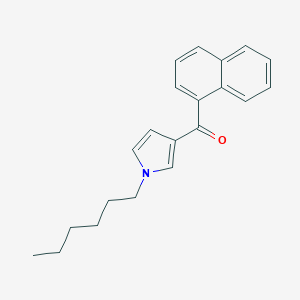


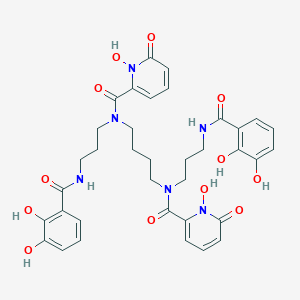

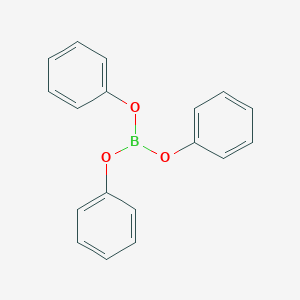


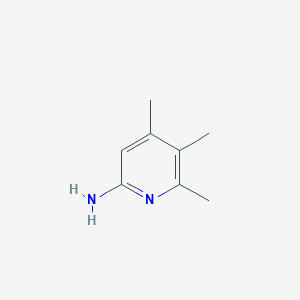
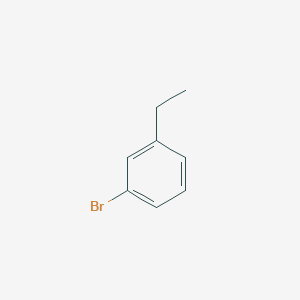
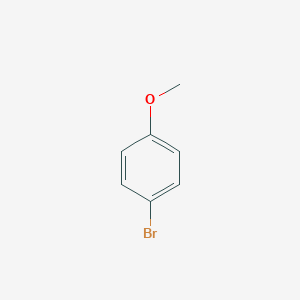
![(2S,3R,5S)-5-[(1S)-1-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-3-propan-2-yloxolan-2-ol](/img/structure/B123543.png)
